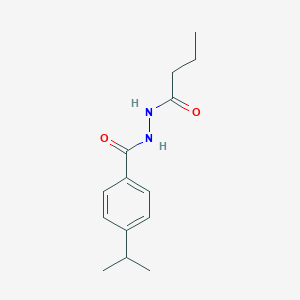
N-butyl-3,5-dimethylbenzamide
Descripción general
Descripción
N-butyl-3,5-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is an organic compound that is highly effective against a wide range of insects, including mosquitoes, ticks, and flies. In
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
Chemical Reactions : N-butyl-3,5-dimethylbenzamide, similar to other dimethylbenzamides, participates in various chemical reactions. For instance, studies have shown that N-[(α-acetoxy)-4-pyridylmethyl]-3,5-dimethylbenzamide reacts with alkyl isocyanates to form different compounds depending on the isocyanate used. This reaction highlights the versatility and reactivity of dimethylbenzamides (Braña et al., 1990).
Metabolism and Kinetics : N-butyl-3,5-dimethylbenzamide shares properties with other benzamides like N-picolyl-3,5-dimethylbenzamides, which have been studied for their metabolic and kinetic properties. These studies provide insights into the behavior of similar compounds in biological systems (García de Jalón et al., 1979).
Synthetic Utility : Research has explored the synthetic utility of N,N-dimethylbenzamide and related compounds, suggesting potential applications in the synthesis of other chemicals. For example, N,N-dimethylbenzamide reacts with vicinal cis-diols to form specific acetals, indicating its utility in chemical synthesis (Hanessian & Moralioglu, 1972).
Catalysis and Oxidation Studies
Oxidative Processes : Studies on the oxidation of methyl groups in N,N-dimethylbenzamides have been conducted. These investigations can provide insights into the oxidative behavior of N-butyl-3,5-dimethylbenzamide, as it shares structural similarities (Iley et al., 1990).
Catalytic Applications : Dichlorodioxomolybdenum(VI) complexes containing N,N-dimethylbenzamide have been evaluated as catalysts in oxidative processes. This suggests that N-butyl-3,5-dimethylbenzamide could potentially be used in similar catalytic applications (Julião et al., 2019).
Analytical and Physical Studies
- Hydration Studies : The hydration of N,N-dimethylbenzamide invarious solvent mixtures has been studied, providing insights into the molecular level structure and hydration behavior of similar compounds like N-butyl-3,5-dimethylbenzamide. This kind of research is crucial for understanding how these compounds interact in different environments (Kobayashi & Matsushita, 1990).
- Kinetics Study : The kinetics of reactions involving dimethylbenzamides, such as the Hofmann Degradation reaction, have been investigated. This research can be relevant to understanding the behavior of N-butyl-3,5-dimethylbenzamide under similar reaction conditions (Hong-bo, 2010).
Propiedades
IUPAC Name |
N-butyl-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-14-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUGRSGACNSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4722382.png)
![N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4722398.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(N,N-dimethylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4722426.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)

![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4722455.png)

![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4722472.png)

![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)

